(4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid
Description
“(4-Chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid” (CAS: 1286776-82-6) is a boronic acid derivative featuring a pyrrolo[2,3-b]pyridine core. The compound is structurally characterized by:
- A 4-chloro substituent on the pyrrolo[2,3-b]pyridine ring, enhancing electrophilic reactivity.
- A [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group at the 1-position, which stabilizes the nitrogen atom against undesired reactions and improves solubility in organic solvents .
- A boronic acid group at the 2-position, enabling participation in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .
This compound is widely used in medicinal chemistry and drug discovery, particularly as a key intermediate in synthesizing kinase inhibitors (e.g., MAP4K1 inhibitors) and other heterocyclic scaffolds .
Properties
IUPAC Name |
[4-chloro-1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridin-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BClN2O3Si/c1-21(2,3)7-6-20-9-17-12(14(18)19)8-10-11(15)4-5-16-13(10)17/h4-5,8,18-19H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPZZZQISULCMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=CN=C2N1COCC[Si](C)(C)C)Cl)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BClN2O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid typically involves multiple steps, starting with the preparation of the pyrrolopyridine core. The process may include:
Bromination: : The pyrrolopyridine core is brominated to introduce a bromine atom at the desired position.
Trimethylsilyl Ether Formation: : The brominated compound is then reacted with 2-(trimethylsilyl)ethanol to form the trimethylsilyl ether derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using similar steps but with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound is primarily used in cross-coupling reactions , particularly the Suzuki-Miyaura reaction. It can also undergo:
Oxidation: : Conversion to the corresponding pyrrolopyridine oxide.
Reduction: : Reduction of the boronic acid group to borane derivatives.
Substitution: : Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Reaction: : Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an aryl halide.
Oxidation: : Oxidizing agents such as hydrogen peroxide or m-CPBA.
Reduction: : Reducing agents like sodium borohydride.
Substitution: : Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Suzuki-Miyaura Coupling: : Biaryl compounds.
Oxidation: : Pyrrolopyridine oxides.
Reduction: : Borane derivatives.
Substitution: : Substituted pyrrolopyridines.
Scientific Research Applications
This compound is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: : As a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: : In the study of biological molecules and pathways involving boronic acids.
Medicine: : Potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.
Industry: : In the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which (4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid exerts its effects involves its role as a boronic acid in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds by reacting with aryl halides in the presence of a palladium catalyst. The molecular targets and pathways involved are typically related to the formation of biaryl compounds, which are important in various chemical and biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Research Findings and Limitations
- SEM Deprotection : While SEM is easily removed under acidic conditions (e.g., TFA), residual silicon byproducts may complicate purification in multistep syntheses .
- Steric Effects : The TIPS-protected analog () shows reduced reactivity in sterically demanding reactions, limiting its use in complex couplings .
- Cost and Availability : The SEM-protected boronic acid is commercially available at higher costs (e.g., €536/g) compared to pinacol esters, impacting scalability .
Biological Activity
(4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid is a boronic acid derivative that has garnered interest due to its potential biological activities, particularly in cancer research and as a therapeutic agent. This compound is characterized by its unique structure, which includes a pyrrolopyridine core and a boronic acid functional group, making it a candidate for various biological applications.
- Molecular Formula : C13H20BClN2O3Si
- Molecular Weight : 326.66 g/mol
- CAS Number : 888721-03-7
- IUPAC Name : (4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Boronic acids are known to act as inhibitors of proteasome activity and can also modulate the function of various enzymes involved in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Tubulin Polymerization : Similar boronic acid derivatives have shown significant inhibitory effects on tubulin polymerization, which is critical in cancer cell proliferation .
- Induction of Apoptosis : Research indicates that certain boronic acid compounds can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .
- Targeting Kinases : The compound may interact with dual-specificity kinases, which are implicated in cancer progression, suggesting a role in modulating signaling pathways associated with tumor growth .
Anticancer Activity
A study on related boronic acids demonstrated their ability to inhibit the growth of various human cancer cell lines. For example, compounds similar to this compound exhibited IC50 values ranging from 0.48 to 2.1 µM against specific cancer cell lines, indicating potent anticancer properties .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 13c | B-16 | 0.48 |
| Compound 13d | Jurkat | >10^-8 |
Mechanistic Insights
Research has shown that the introduction of boronic acid into the structure can enhance the ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in sensitive cancer cells. The structural modifications in this compound may further optimize its binding affinity and selectivity towards these targets.
Case Studies
- Study on Boron Compounds : A series of studies highlighted the efficacy of boronic acids in inhibiting tubulin polymerization and inducing apoptosis across different cancer types. These findings suggest that this compound could play a similar role in enhancing therapeutic outcomes against malignancies .
- Fragment-Based Drug Design : Recent advancements in drug design have utilized compounds like this compound as fragments to develop selective inhibitors targeting specific kinases involved in tumorigenesis. This approach emphasizes the compound's potential utility in precision medicine strategies for cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
